REACTION_CXSMILES
|
[N+]([C:4]1[CH:10]=[CH:9][C:7](N)=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)([O-])=O.[N:15]([O-:17])=[O:16].[Na+].[S:19](=[O:21])=[O:20].[ClH:22]>O.C(O)(=O)C>[N+:15]([C:7]1[CH:9]=[CH:10][C:4]([S:19]([Cl:22])(=[O:21])=[O:20])=[CH:5][C:6]=1[C:11]([F:14])([F:13])[F:12])([O-:17])=[O:16] |f:1.2|
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Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cupric chloride
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 90° for 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was chilled to 4°
|
Type
|
WAIT
|
Details
|
After one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring to a cold (5°-10°) solution
|
Type
|
WAIT
|
Details
|
After two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |